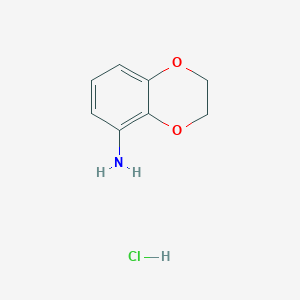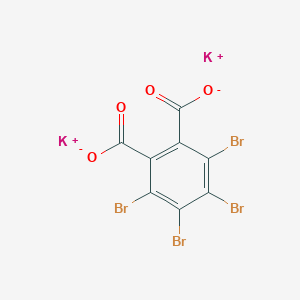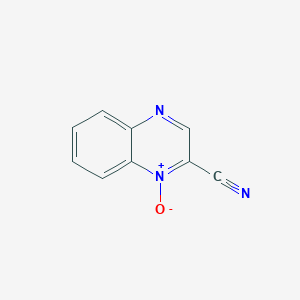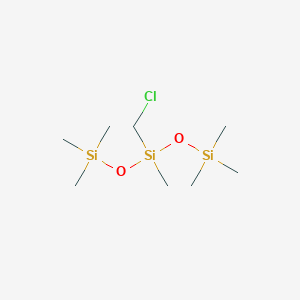
3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane
Übersicht
Beschreibung
The compound "3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane" is a chloromethylated polysiloxane, which is a type of organosilicon compound. These compounds are known for their versatility and reactivity, which make them useful in various synthetic applications. The chloromethyl group in such compounds can react with different reagents to form a wide range of products, as seen in the synthesis of acyloxymethylated polysiloxanes .
Synthesis Analysis
The synthesis of chloromethylated polysiloxanes can involve reactions with acetic, benzoic, and methacrylic acids in the presence of triethylamine, as demonstrated in the synthesis of trisiloxanes and tetrasiloxanes . Additionally, the coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium has been considered for the synthesis of low-molecular-weight organosilane polymers . These methods show the reactivity of chloromethyl groups in forming carbon-silicon bonds, which are pivotal in the synthesis of various organosilicon compounds.
Molecular Structure Analysis
The molecular structure of chloromethylated polysiloxanes is characterized by the presence of chloromethyl groups attached to a siloxane backbone. The structure of related compounds, such as 4-chloro-3-chloromethylheptane, has been analyzed using 1H NMR, which provides insights into the resonance regions corresponding to chloromethyl groups in poly(vinyl chloride) . This analytical technique is crucial for understanding the molecular structure and the distribution of substituents in chloromethylated polysiloxanes.
Chemical Reactions Analysis
Chloromethylated polysiloxanes can undergo various chemical reactions, including the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units . The reactivity of the chloromethyl group also allows for the addition of different reagents, such as 2,4-dinitrobenzenesulphenyl chloride, to form complex structures like 1-chloromethyl-3-endo-(2',4'-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane . These reactions demonstrate the chemical versatility of chloromethylated polysiloxanes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylated polysiloxanes are influenced by their molecular structure. The presence of chloromethyl groups can affect the polarity, solubility, and thermal stability of these compounds. For instance, the reaction of 1,3-dichloro-1,3-dimethyl-1,3-diorganyldisiloxanes with hexamethyldisilazane leads to the formation of linear 1-chloro-1,3-dimethyl-1,3-diorganyl-3-(trimethylsilylamino)disiloxanes, which upon thermolysis can form cyclic silazaoxanes . These transformations highlight the impact of chloromethyl groups on the properties and reactivity of polysiloxanes.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Environmental Applications
Polysiloxanes, including derivatives similar to 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane, play a critical role in catalysis and environmental science. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from simpler reactants using efficient catalysts represents a significant area of research. These ethers serve as eco-friendly fuels in diesel engines, reducing hazardous emissions such as NOx and soot due to their unique chemical structure lacking C-to-C bonds. This synthesis approach aims at streamlining production processes to enhance environmental sustainability and fuel efficiency (Baranowski, Bahmanpour, & Kröcher, 2017).
Surface Modifications and Material Science
The versatility of polysiloxanes extends to surface modification technologies, where they are used to alter the properties of various materials for specific applications. For example, polysiloxane-immobilized ligand systems are synthesized through modifications of silica surfaces, leading to materials with tailored metal uptake capacities. These modifications enable a range of applications from analytical and environmental remediation to the development of advanced materials with unique chemical functionalities (El-Nahhal & El-Ashgar, 2007).
Advanced Polymer Research and Biomaterials
Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) reveals new insights into polymer physics, synthetic routes, and unexpected applications. POSS polymers, related by chemistry to polysiloxanes, demonstrate significant potential in developing new materials with enhanced physical properties and biomaterials applications. The ongoing exploration of POSS polymers is expected to contribute to advancements in various fields, including materials science, engineering, and medicine, underscoring the importance of polysiloxane chemistry in modern research and development (Wu & Mather, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
chloromethyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIFKQBRPAZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23ClO2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499317 | |
| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
CAS RN |
17201-87-5 | |
| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




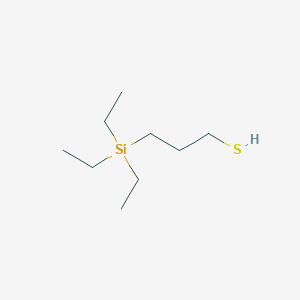
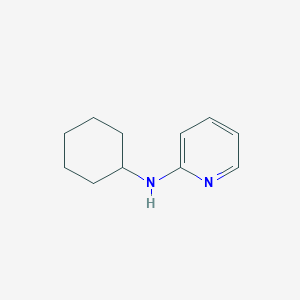
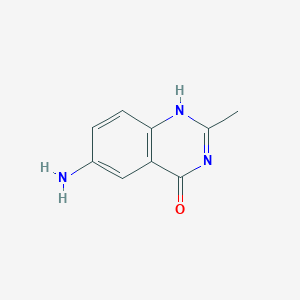
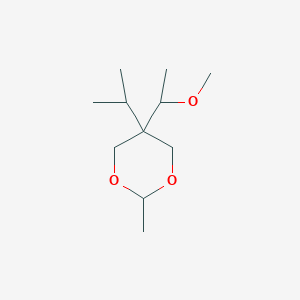
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

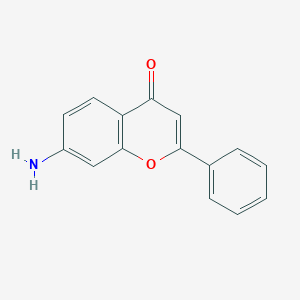
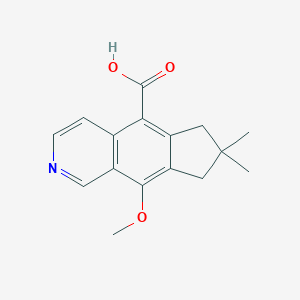
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)

